N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
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Overview
Description
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole derivative can then be further modified to introduce the methoxy group and the ethyl chain.
The next step involves the formation of the phthalazinecarboxamide moiety. This can be achieved through the reaction of phthalic anhydride with hydrazine to form phthalazine, followed by acylation with the appropriate carboxylic acid derivative . The final step is the coupling of the indole and phthalazinecarboxamide moieties under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the phthalazinecarboxamide moiety can be reduced to form an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated indole derivative, while reduction of the carbonyl group would yield an alcohol .
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmission and mood regulation . Additionally, the compound’s structure allows it to participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: This compound shares the indole moiety and methoxy group but differs in the acetamide structure.
Melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide): Melatonin is a well-known hormone with a similar indole structure but lacks the phthalazinecarboxamide moiety.
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-2-(1-piperazinyl)acetamide: This compound has a similar indole structure but includes a piperazine ring instead of the phthalazinecarboxamide moiety.
Uniqueness
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is unique due to its combination of the indole and phthalazinecarboxamide moieties. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Properties
Molecular Formula |
C21H20N4O3 |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[2-(5-methoxyindol-1-yl)ethyl]-3-methyl-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C21H20N4O3/c1-24-21(27)17-6-4-3-5-16(17)19(23-24)20(26)22-10-12-25-11-9-14-13-15(28-2)7-8-18(14)25/h3-9,11,13H,10,12H2,1-2H3,(H,22,26) |
InChI Key |
SYWQHIBTOOPYPN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCCN3C=CC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
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